Isofebrifugine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isofebrifugine is a member of quinazolines.
Scientific Research Applications
Synthesis and Biological Evaluation
Isofebrifugine, a natural quinazolinone alkaloid, has been isolated from the Chinese medicinal plant Chang Shan (Dichroa febrifuga). A study by Zhang et al. (2019) focused on synthesizing novel isofebrifugine analogues. These analogues demonstrated inhibitory effects on the growth of human hepatoma cells (HepG2), indicating potential applications in cancer research (Zhang et al., 2019).
Asymmetric Synthesis for Antimalarial Applications
Isofebrifugine has been asymmetrically synthesized for antimalarial purposes. Takeuchi et al. (2000, 2001) reported on the asymmetric synthesis of isofebrifugine from chiral piperidin-3-ol, using baker’s yeast. This synthesis approach is significant for developing antimalarial agents (Takeuchi et al., 2000) (Takeuchi et al., 2001).
Antimalarial Febrifugine Analogues
A significant study by Kikuchi et al. (2002) evaluated the in vitro antimalarial activity of febrifugine and isofebrifugine analogues. These analogues showed potential as chemotherapeutic antimalarial drugs due to their high selectivity against Plasmodium falciparum (Kikuchi et al., 2002).
Chemical Synthesis and Biological Properties
The chemical synthesis of febrifugine and isofebrifugine has been a focus of research, with studies exploring various analogues to tune biological properties. Smullen et al. (2018) reviewed efforts towards the structural elucidation and synthesis of these alkaloids and their analogues, demonstrating their significance in antimalarial and cancer research (Smullen et al., 2018).
Anti-Gastric Cancer Properties
Research by Xu et al. (2020) highlighted the anti-gastric cancer properties of isofebrifugine. Their study showed that isofebrifugine significantly inhibited the proliferation, migration, and invasion of SGC7901 gastric cancer cells, providing insights into potential therapeutic applications in cancer treatment (Xu et al., 2020).
properties
Product Name |
Isofebrifugine |
---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[[(3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16?/m0/s1 |
InChI Key |
YLYLCQRQSRDSQR-ADTLFGHVSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
Canonical SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |
synonyms |
febrifugine isofebrifugine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.